molecular formula C9H8BrNO2S B8741797 ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate

ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B8741797
M. Wt: 274.14 g/mol
InChI Key: PBTSJBSYRNYTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C9H8BrNO2S and its molecular weight is 274.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrNO2S

Molecular Weight

274.14 g/mol

IUPAC Name

ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)7-6(10)5-3-4-14-8(5)11-7/h3-4,11H,2H2,1H3

InChI Key

PBTSJBSYRNYTCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)SC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (0.55 g, 2.82 mmol) in DCM (10 mL) was added TBAF (1.0 M THF, 4.2 mL) followed by NBS (0.55 g, 3.1 mmol). The resulting mixture was allowed to stir at 23° C. for 1 h in the dark at which time the entire reaction mixture was placed on a silica gel column. Flash column chromatography (0-100% EtOAc in hexanes) affords one major peak containing a mixture of starting material, ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate, and 2,4-dibromo products. Separation of the desired products from the byproduct by RP-HPLC (10-100% gradient 0.1% formic acid in H2O to CH3CN over 10 min) afforded ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate (0.30 g, 39% yield) and ethyl 2,4-dibromo-6H-thieno[2,3-b]pyrrole-5-carboxylate (183 mg, 18%). Ethyl 2,4-dibromo-6H-thieno[2,3-b]pyrrole-5-carboxylate: 1H NMR (400 MHz, CD3OD) δ (ppm) 6.95 (s, 1H), 4.32 (q, J=4.6 Hz, 2H), 1.36 (t, J=7.0 Hz, 3H). LCMS m/e=351 (M+H).
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0.55 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
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0 (± 1) mol
Type
solvent
Reaction Step Four
Name
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (0.06 g, 0.31 mmol) in dichloromethane (1 mL) was added TBAF (1M THF, 0.46 mL) followed by N-bromosuccinimide (NBS) (0.07 g, 0.4 mmol). The resulting mixture was allowed to stir at 23° C. for 16 h at which time the entire reaction mixture was placed on a silica gel column. Flash column chromatography (20% EtOAc in hexanes) affords one major peak containing a mixture of 4-bromo and 2,4-dibromo products. Separation of the desired product from the byproduct by RP-HPLC (10-100% gradient 0.1% formic acid in H2O to CH3CN over 10 min) afforded ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate (0.03 g, 35% yield).
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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